[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid
Overview
Description
[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is an organic compound characterized by the presence of a triazole ring and a thioacetic acid moiety. This compound is a white crystalline solid with high solubility in water. It is commonly used as a precursor in the synthesis of various agrochemicals, including herbicides like glyphosate, and as a reagent in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazoles, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets via hydrogen bonding , which could potentially lead to inhibition or modulation of the target’s activity .
Biochemical Pathways
Given its structural similarity to 1,2,4-triazoles, it may influence pathways related to kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s amino group can form hydrogen bonds with enzyme active sites, while the thio group can participate in thiol-disulfide exchange reactions. These interactions can modulate enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, this compound has been reported to inhibit kinases and lysine-specific demethylase 1, which are critical enzymes in cellular signaling and gene regulation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By interacting with key enzymes and proteins, the compound can alter the phosphorylation status of signaling molecules, thereby affecting downstream signaling cascades. Additionally, this compound can modulate gene expression by inhibiting or activating transcription factors and epigenetic regulators. These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s amino group can form hydrogen bonds with enzyme active sites, while the thio group can participate in thiol-disulfide exchange reactions. These interactions can modulate enzyme activity, either inhibiting or activating specific biochemical pathways. For example, this compound has been shown to inhibit kinases and lysine-specific demethylase 1, leading to changes in cellular signaling and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. For example, the oxidation of the thio group can lead to the formation of disulfides, which can further interact with cellular proteins and enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s amino and thio groups can facilitate its binding to specific transporters, allowing it to be taken up by cells and distributed to various cellular compartments. These interactions can influence the compound’s localization and accumulation within cells, affecting its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular proteins and enzymes. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the reaction of aminoguanidine bicarbonate with formic acid, followed by cyclization and heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include various triazole derivatives, sulfoxides, sulfones, and substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid can be compared with other triazole derivatives, such as:
3-amino-1,2,4-triazole: A competitive inhibitor of imidazoleglycerol-phosphate dehydratase.
1-acyl-1H-[1,2,4]triazole-3,5-diamine: Known for its potent anti-inflammatory properties.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of this compound lies in its combination of a triazole ring and a thioacetic acid moiety, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQLPHICWYKYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NNC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395221 | |
Record name | ST50807797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401638-68-4 | |
Record name | ST50807797 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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